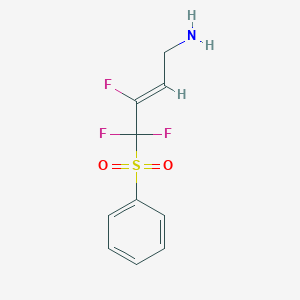

PXS-6302

Descripción

Propiedades

Fórmula molecular |

C10H10F3NO2S |

|---|---|

Peso molecular |

265.25 g/mol |

Nombre IUPAC |

(Z)-4-(benzenesulfonyl)-3,4,4-trifluorobut-2-en-1-amine |

InChI |

InChI=1S/C10H10F3NO2S/c11-9(6-7-14)10(12,13)17(15,16)8-4-2-1-3-5-8/h1-6H,7,14H2/b9-6- |

Clave InChI |

CQBDTOILYHIRIW-TWGQIWQCSA-N |

SMILES isomérico |

C1=CC=C(C=C1)S(=O)(=O)C(/C(=C/CN)/F)(F)F |

SMILES canónico |

C1=CC=C(C=C1)S(=O)(=O)C(C(=CCN)F)(F)F |

Origen del producto |

United States |

Foundational & Exploratory

PXS-6302: A Targeted Approach to Dermal Fibrosis by Inhibiting Lysyl Oxidase

For Immediate Release

This technical guide provides an in-depth overview of the mechanism of action of PXS-6302, a novel, topically applied inhibitor of lysyl oxidase (LOX) enzymes, for the treatment of dermal fibrosis and scarring. This document is intended for researchers, scientists, and drug development professionals interested in the forefront of anti-fibrotic therapies.

Executive Summary

Dermal fibrosis, the excessive formation of fibrous connective tissue in the skin, is the hallmark of scarring and a range of debilitating skin diseases. A critical final step in the fibrotic process is the cross-linking of collagen fibers, a reaction catalyzed by the lysyl oxidase (LOX) family of enzymes. This cross-linking provides scar tissue with its characteristic stiffness and resistance to degradation. This compound is a first-in-class, irreversible inhibitor of all LOX family members, designed for topical administration to directly target the site of fibrosis. Preclinical and clinical data demonstrate that this compound effectively inhibits LOX activity in the skin, leading to a reduction in collagen deposition and cross-linking, and an overall improvement in scar composition and appearance.

The Central Role of Lysyl Oxidase in Dermal Fibrosis

Scar formation is a consequence of the natural wound healing process. However, dysregulation of this process can lead to excessive deposition of extracellular matrix (ECM) components, primarily collagen. The LOX family of copper-dependent amine oxidases plays a pivotal role in the maturation and stabilization of the ECM.[1][2]

The primary function of LOX enzymes is to catalyze the oxidative deamination of lysine and hydroxylysine residues in collagen and elastin. This process results in the formation of highly reactive aldehyde residues, which spontaneously condense to form covalent cross-links between ECM proteins. These cross-links are essential for the tensile strength and stability of connective tissues. However, in fibrotic conditions, excessive LOX activity leads to an overabundance of cross-linked collagen, resulting in the dense, stiff, and often disfiguring nature of scar tissue.[2][3]

This compound: Mechanism of Action

This compound is a small, hydrophilic molecule designed for optimal skin penetration.[4] It acts as an irreversible, mechanism-based inhibitor of all catalytically active LOX family members (LOX, LOXL1, LOXL2, LOXL3, and LOXL4).[3][5] Upon enzymatic processing at the active site, a reactive intermediate is generated from the allylamine portion of this compound, which then forms a covalent bond with the enzyme, leading to its irreversible inactivation.[3] By inhibiting LOX activity, this compound effectively blocks the initial and critical step of collagen cross-linking. This disruption of the fibrotic process is hypothesized to shift the balance from collagen deposition towards a more normalized ECM remodeling, potentially "un-scarring the scar".[2]

Figure 1: this compound inhibits LOX, preventing collagen cross-linking and fibrosis.

Preclinical Evidence

The anti-fibrotic potential of this compound has been demonstrated in several preclinical models of dermal fibrosis.

Murine Bleomycin-Induced Scleroderma Model

Topical application of 1.5% this compound cream in a bleomycin-induced scleroderma mouse model resulted in a significant reduction in dermal thickness and an improvement in composite skin scores.[5] Furthermore, this compound treatment led to a significant decrease in LOX activity, hydroxyproline content (a surrogate for collagen), and both immature and mature collagen cross-links.[5]

| Parameter | Vehicle | 1.5% this compound | p-value |

| LOX Activity | - | Significantly Inhibited | p = 0.001 |

| Hydroxyproline | - | Significantly Reduced | p = 0.048 |

| Immature DHLNL Crosslinks | - | Significantly Reduced | p < 0.0001 |

| Immature HLNL Crosslinks | - | Significantly Reduced | p < 0.0001 |

| Dermal Thickness | - | Significantly Reduced | p = 0.0013 |

| Composite Skin Score | - | Significantly Reduced | p = 0.0114 |

| Table 1: Effects of this compound in a Murine Bleomycin-Induced Scleroderma Model.[5] |

Murine Full-Thickness Excision Injury Model

In a murine model of full-thickness skin injury, daily topical application of this compound for 28 days dose-dependently reduced collagen cross-linking.[2][5] Treatment with 1.5% this compound resulted in a significant reduction in hydroxyproline content and both immature and mature collagen cross-links.[5]

| Parameter | Control | 0.5% this compound | 1.5% this compound | p-value (vs Control) |

| Hydroxyproline | - | - | Significantly Reduced | p = 0.0073 |

| Immature HLNL Crosslinks | - | p = 0.0284 | p = 0.0016 | Significantly Reduced |

| Mature PYD Crosslinks | - | p = 0.0081 | p = 0.0006 | Significantly Reduced |

| Mature DPD Crosslinks | - | - | Significantly Reduced | p = 0.0168 |

| Table 2: Effects of this compound on a Murine Full-Thickness Excision Injury Model.[5] |

Porcine Models of Excisional and Burn Injury

The efficacy of this compound was further evaluated in porcine models, which more closely resemble human skin. In both excisional and burn injury models, topical this compound treatment for 10 weeks resulted in a significant improvement in scar appearance as assessed by plastic surgeons, without compromising tissue strength.[1][6] A significant inhibition of LOX activity was also observed in the treated scar tissue.[6]

| Parameter | Control | 3% this compound | p-value |

| LOX Activity (Excisional) | - | Significantly Inhibited (p=0.0292) | p = 0.0292 |

| Scar Appearance Score (Excisional) | - | Significantly Improved (p=0.0028) | p = 0.0028 |

| Scar Appearance Score (Burn) | - | Significantly Improved (p=0.008) | p = 0.008 |

| Table 3: Effects of this compound in Porcine Injury Models.[6] |

Clinical Development: Phase 1c Study in Established Scars

A Phase 1c, double-blind, placebo-controlled study was conducted to evaluate the safety, tolerability, and efficacy of this compound in 42 adult patients with established scars (older than one year).[7] Patients applied either this compound or a placebo cream three times a week for three months.[7]

The study met its primary safety and tolerability endpoints, with this compound being well-tolerated.[7] Importantly, the study also demonstrated significant target engagement and downstream effects on scar composition.[7]

| Parameter | Placebo | This compound | p-value |

| LOX Activity Reduction | - | 66% | p < 0.001 |

| Hydroxyproline Reduction | - | 30% | - |

| Table 4: Key Biomarker Changes in Phase 1c Study of this compound in Established Scars.[7] |

While no significant overall improvements in scar appearance were observed at the 3-month time point, the significant changes in the molecular composition of the scar tissue provide strong evidence for the biological activity of this compound.[7] These findings suggest that a longer treatment duration may be necessary to effect visible changes in established scars.[7]

Experimental Protocols

Murine Bleomycin-Induced Scleroderma Model

-

Animals: BALB/c mice.

-

Induction of Fibrosis: Daily subcutaneous injections of bleomycin (100 µL of 1 mg/mL) into a defined area of the back for 28 days.

-

Treatment: Daily topical application of 1.5% this compound cream or vehicle to the bleomycin-treated area.

-

Analysis: At day 28, skin biopsies were collected for analysis of LOX activity, hydroxyproline content, collagen cross-links (by HPLC), and histology (dermal thickness and composite skin score).[5]

Murine Full-Thickness Excision Injury Model

-

Animals: C57BL/6 mice.

-

Injury: A full-thickness excisional wound of approximately 1.1 cm² was created on the dorsal skin.[5]

-

Treatment: Daily topical application of 0%, 0.5%, or 1.5% this compound cream for 28 days, starting from day 2 post-injury.[5]

-

Analysis: At day 28, scar tissue was harvested for analysis of hydroxyproline content and collagen cross-links (by HPLC).[5]

Figure 2: Workflow for the murine full-thickness excision injury model.

Phase 1c Clinical Trial in Established Scars

-

Study Design: Double-blind, placebo-controlled, randomized trial.[7]

-

Participants: 42 adult patients with scars older than one year and at least 10 cm² in size.[7]

-

Treatment: Topical application of this compound or placebo cream three times a week for 3 months to a 10 cm² area of the scar.[3][7]

-

Assessments:

References

- 1. Topical application of an irreversible small molecule inhibitor of lysyl oxidases ameliorates skin scarring and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. | Bioshares [bioshares.com.au]

- 3. medrxiv.org [medrxiv.org]

- 4. umbrellalabs.is [umbrellalabs.is]

- 5. Topical application of an irreversible small molecule inhibitor of lysyl oxidases ameliorates skin scarring and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PXS Announces Encouraging Results from Phase 1c Scar Study - Syntara Limited (ASX:SNT) - Listcorp. [listcorp.com]

PXS-6302: A Pan-Lysyl Oxidase Inhibitor for the Treatment of Fibrotic Conditions

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PXS-6302 is a novel, irreversible, topically administered pan-lysyl oxidase (LOX) inhibitor demonstrating significant promise in the treatment of fibrotic conditions, particularly skin scarring.[1][2] The lysyl oxidase family of enzymes (LOX, LOXL1-4) plays a pivotal role in the extracellular matrix (ECM) by catalyzing the cross-linking of collagen and elastin, which contributes to the stiffness and stability of fibrotic tissue.[3][4] this compound effectively inhibits all members of the LOX family, thereby reducing collagen deposition and cross-linking.[1][5][6] Preclinical and clinical studies have shown that topical application of this compound is well-tolerated and leads to a reduction in key biomarkers of fibrosis, suggesting its potential as a therapeutic agent to ameliorate scar formation and other fibrotic diseases.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and relevant signaling pathways.

Introduction to this compound and the Role of Lysyl Oxidases in Fibrosis

Fibrosis is characterized by the excessive deposition and cross-linking of extracellular matrix components, leading to tissue stiffening and organ dysfunction. The lysyl oxidase (LOX) family of copper-dependent amine oxidases are key enzymes in this process.[3][4] They initiate the covalent cross-linking of collagen and elastin by catalyzing the oxidative deamination of lysine residues, which is a critical step in the formation of a stable and mature extracellular matrix.[3] In pathological conditions such as skin scarring, the expression and activity of LOX enzymes are often upregulated, leading to the excessive accumulation and cross-linking of collagen that defines fibrotic tissue.[7]

This compound is a small molecule designed as a potent and irreversible inhibitor of all five LOX family enzymes (pan-LOX inhibitor).[1][5][6] Its mechanism of action involves binding to the active site of the LOX enzymes, thereby preventing the cross-linking of collagen and elastin.[8] By inhibiting this crucial step in fibrosis, this compound has the potential to reduce tissue stiffness, remodel the fibrotic ECM, and improve the clinical manifestations of scarring and other fibrotic diseases.[2][9]

Quantitative Data

The following tables summarize the key quantitative data from in vitro, preclinical, and clinical studies of this compound.

Table 1: In Vitro Inhibitory Activity of this compound against Lysyl Oxidase Enzymes

| Enzyme Target | IC50 (μM) |

| Bovine LOX | 3.7[1][5][6] |

| rhLOXL1 | 3.4[1][5][6] |

| rhLOXL2 | 0.4[1][5][6] |

| rhLOXL3 | 1.5[1][5][6] |

| rhLOXL4 | 0.3[1][5][6] |

IC50: Half-maximal inhibitory concentration; rh: recombinant human

Table 2: Efficacy of Topical this compound in a Murine Model of Bleomycin-Induced Skin Fibrosis

| Parameter | Vehicle Control | 1.5% this compound | p-value |

| LOX Activity | - | Significantly Inhibited | 0.001[10] |

| Hydroxyproline (Collagen Marker) | - | Reduced | 0.048[10] |

| Immature DHLNL Crosslinks | - | Reduced | < 0.0001[10] |

| Immature HLNL Crosslinks | - | Reduced | < 0.0001[10] |

| Dermal Thickness | - | Reduced | 0.0139 (vs. vehicle), 0.0013 (vs. naïve)[10] |

| Composite Skin Score | - | Reduced | 0.0114[10] |

| Collagen I Positive Staining | - | Reduced | 0.0006[10] |

| LOX Positive Staining | - | Reduced | < 0.0001[10] |

Data from a 28-day study with daily topical application.[5]

Table 3: Results from Phase 1c Clinical Trial (SOLARIA2) of this compound in Patients with Established Scars

| Parameter | Placebo | 2% this compound | % Change vs. Placebo | p-value |

| Primary Endpoint | ||||

| Safety and Tolerability | Well-tolerated | Well-tolerated | - | - |

| Secondary Endpoints | ||||

| LOX Activity Inhibition | - | 66% reduction from baseline[11] | - | <0.001[10] |

| Hydroxyproline (Collagen Marker) | Increase of 21.8% from baseline[9] | Reduction of 16.3% from baseline[9] | -38.1%[9][12] | <0.001[9][12] |

| Total Protein | Increase of 14.6% from baseline[9] | Reduction of 10.4% from baseline[9] | -25.0%[12] | <0.001[12] |

Data from a 3-month, double-blind, placebo-controlled study in 42 adult patients with mature scars (>1 year old).[11][13] this compound or placebo cream was applied three times a week.[11]

Signaling Pathways and Experimental Workflows

Lysyl Oxidase Signaling in Dermal Fibrosis and Inhibition by this compound

The following diagram illustrates the central role of lysyl oxidase enzymes in the fibrotic process and the mechanism by which this compound intervenes.

Caption: LOX signaling in fibrosis and this compound inhibition.

Experimental Workflow: Preclinical Murine Model of Bleomycin-Induced Skin Fibrosis

This diagram outlines the key steps in the preclinical evaluation of this compound using a bleomycin-induced skin fibrosis model in mice.

Caption: Preclinical murine model workflow.

Experimental Workflow: Phase 1c Clinical Trial (SOLARIA2)

The following diagram details the workflow of the SOLARIA2 clinical trial investigating the safety and efficacy of this compound in patients with established scars.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Topical application of an irreversible small molecule inhibitor of lysyl oxidases ameliorates skin scarring and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of the Lysyl Oxidases in Tissue Repair and Remodeling: A Concise Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lysyl oxidase like-2 in fibrosis and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | TargetMol [targetmol.com]

- 6. This compound hydrochloride | pan-LOX inhibitor | Probechem Biochemicals [probechem.com]

- 7. Lysyl oxidase directly contributes to extracellular matrix production and fibrosis in systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reddit.com [reddit.com]

- 9. medrxiv.org [medrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. A randomized, double-blind, placebo-controlled phase 1 trial of the topical pan-lysyl oxidase inhibitor this compound in mature scars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. data-api.marketindex.com.au [data-api.marketindex.com.au]

Irreversible lysyl oxidase inhibition by PXS-6302

An In-Depth Technical Guide on the Irreversible Lysyl Oxidase Inhibition by PXS-6302

Introduction

Scarring from skin injury represents a significant clinical and psychological burden. The formation and maturation of scar tissue are complex processes heavily reliant on the cross-linking of extracellular matrix (ECM) proteins, primarily collagen. The lysyl oxidase (LOX) family of enzymes are copper-dependent amine oxidases that play a pivotal role in this process.[1][2][3] By catalyzing the covalent cross-linking of collagen and elastin, LOX enzymes are critical for the stabilization of the ECM, which drives scar stiffness and appearance.[4][5]

This compound is a novel, first-in-class, irreversible pan-lysyl oxidase inhibitor developed for topical administration.[6][7] It is designed to readily penetrate the skin to abolish LOX activity locally, thereby reducing collagen deposition and cross-linking.[4][8] This mechanism offers a promising therapeutic strategy to ameliorate scar formation and potentially remodel existing scar tissue.[4][9] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, inhibitory activity, experimental validation, and clinical evaluation.

Core Mechanism of Irreversible Inhibition

This compound functions as a mechanism-based inhibitor. Upon enzymatic processing by a lysyl oxidase enzyme, the allylamine portion of the this compound molecule binds rapidly and irreversibly to the catalytic site.[10][11] This covalent bond effectively blocks the enzyme's activity. The inhibition is irreversible, meaning that enzymatic function can only be restored through the synthesis of new enzyme molecules.[9][10]

Quantitative Data: In Vitro Inhibitory Activity

This compound has been characterized as a potent, irreversible pan-LOX inhibitor, demonstrating activity against multiple isoforms of the lysyl oxidase family.[7][12] The half-maximal inhibitory concentrations (IC50) are summarized below.

| Target Enzyme | IC50 (μM) |

| Bovine LOX | 3.7[7][8][12][13][14][15][16] |

| Recombinant Human LOXL1 | 3.4[7][8][12][13][14][15][16] |

| Recombinant Human LOXL2 | 0.4[7][8][12][13][14][15][16] |

| Recombinant Human LOXL3 | 1.5[7][8][12][13][14][15][16] |

| Recombinant Human LOXL4 | 0.3[7][8][12][13][14][15][16] |

The Role of LOX in Fibrosis and Its Inhibition

In fibrotic conditions such as skin scarring, there is an upregulation of LOX enzymes, which leads to excessive collagen cross-linking and deposition.[6][8] This process increases the stiffness and alters the architecture of the tissue, contributing to the pathophysiology of scars.[10][17] this compound intervenes by directly inhibiting LOX activity. This reduction in cross-linking results in a more soluble and easily degradable ECM, allowing for tissue remodeling that can lead to a reduction in collagen content and an improvement in scar appearance.[4][18]

Preclinical and Clinical Evaluation

The efficacy and safety of this compound have been evaluated in a series of preclinical animal models and human clinical trials.

Preclinical In Vivo Studies

Topical application of this compound has been shown to be effective in murine and porcine models of skin injury and fibrosis.[4][7]

-

Murine Models : In a mouse model of excision injury, topical application of a 1.5% this compound cream once daily for 28 days reduced collagen deposition and the presence of cross-linked proteins in the fibrotic tissue.[10][12][14]

-

Porcine Models : In porcine models of both excisional and burn injuries, daily topical application of this compound (0.5%, 1.5%, or 3% cream) for up to 12 weeks significantly improved the appearance of scars without compromising tissue strength.[11][12][16]

Phase 1 Clinical Trials

Phase 1 trials have been conducted to assess the safety, tolerability, and pharmacodynamics of topical this compound in human subjects with mature scars.[6][19][20]

Key Findings from a Phase 1c Study: [6][9][20][21]

-

Safety and Tolerability : The primary endpoint was met, with this compound being well-tolerated.[6][22] No serious adverse events were reported; treatment-related adverse events were limited to localized skin reactions such as redness and itching, which resolved upon discontinuation.[6][20][22]

-

Pharmacodynamics : Treatment led to significant target engagement and molecular changes within the scar tissue.

-

Clinical Trial Design : The workflow for a representative Phase 1c trial highlights the rigorous, evidence-based approach to evaluating this compound.

Quantitative Clinical Outcomes:

| Parameter | Result | Comparison Group |

| LOX Activity Reduction | 66% mean reduction[6][9][10][20][21] | Baseline and Placebo |

| Hydroxyproline (Collagen Marker) | Significant reduction[9][10][20][23] | Placebo |

| Total Protein Concentration | Significant reduction[9][20][23] | Placebo |

| Vascularity (OCT Imaging) | Significantly increased vessel density[9][10][20] | Baseline |

| ECM Attenuation (OCT Imaging) | Significantly increased (becoming more like normal skin)[9][11][20] | Baseline |

| Plasma Concentration of this compound | Very low / negligible[9] | N/A |

Experimental Protocols

Lysyl Oxidase (LOX) Activity Assay

The inhibitory activity of this compound is quantified using a sensitive, fluorescence-based assay.[18][24][25] This method is suitable for high-throughput screening.

-

Principle : The assay measures hydrogen peroxide (H₂O₂), a byproduct of the LOX-catalyzed oxidative deamination of a substrate. The H₂O₂ is detected using a coupled reaction where horseradish peroxidase (HRP) catalyzes the conversion of a non-fluorescent probe (e.g., Amplex Red) to a highly fluorescent product (resorufin). The fluorescence intensity is directly proportional to LOX activity.[3][25]

-

Procedure :

-

A working solution is prepared containing a LOX substrate, HRP, and the fluorogenic probe (e.g., Amplex Red) in an appropriate assay buffer.[24][25]

-

The test compound (this compound) or control is pre-incubated with the LOX enzyme for a specified time to allow for inhibition.

-

The enzymatic reaction is initiated by adding the working solution to the enzyme/inhibitor mixture.[24]

-

The reaction is incubated at 37°C, protected from light.[24][25]

-

Fluorescence intensity is measured over time using a fluorescence plate reader at Ex/Em = ~540/590 nm.[24][25]

-

The rate of reaction (slope of fluorescence increase) is calculated to determine LOX activity, and the IC50 value is derived from a dose-response curve.

-

In Vivo Porcine Scar Model Protocol

This large animal model is highly relevant for assessing topical treatments for skin scarring.

-

Model : Female juvenile pigs (18-20 kg) are used.[16] Standardized excisional or burn injuries are created on the dorsum.

-

Treatment :

-

Following injury, wounds are allowed to heal for a set period (e.g., 1-3 weeks).[16]

-

This compound, formulated as an oil-in-water cream at various concentrations (e.g., 0.5%, 1.5%, 3%), or a placebo cream is applied topically to the scar area (e.g., 400 mg of cream to a 16 cm² area).[16]

-

The cream is applied once daily for a duration of up to 12 weeks.[16]

-

-

Endpoints :

-

Scar Appearance : Scars are independently and blindly scored by plastic surgeons on a scale of 1-10 (poor to good).[11]

-

Biomechanical Strength : Tensile strength and Young's modulus of excised scar tissue are measured to ensure treatment does not weaken the tissue.[11]

-

Biochemical Analysis : LOX activity and collagen content in tissue biopsies are quantified.[11]

-

Conclusion

This compound is a potent, irreversible pan-lysyl oxidase inhibitor with a mechanism of action directly relevant to the underlying pathology of fibrotic skin conditions. Its ability to be delivered topically, penetrate the skin, and significantly reduce LOX activity and collagen deposition in situ has been demonstrated in both preclinical models and human clinical trials.[4][16][20] The favorable safety profile and the significant molecular and structural improvements observed in mature human scars position this compound as a promising therapeutic agent for the amelioration of scarring, with potential applications in other fibrotic diseases.[4][9] Further Phase 2 studies are warranted to establish its efficacy in improving the clinical appearance of scars.[9][26]

References

- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 2. Lysyl oxidase like-2 in fibrosis and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Topical application of an irreversible small molecule inhibitor of lysyl oxidases ameliorates skin scarring and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 6. Pharmaxis reports positive results from trial of PXS‐6302 - Biotech [biotechdispatch.com.au]

- 7. This compound | pan-LOX inhibitor | Probechem Biochemicals [probechem.com]

- 8. umbrellalabs.is [umbrellalabs.is]

- 9. medrxiv.org [medrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. This compound hydrochloride | Lipoxygenase | TargetMol [targetmol.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. This compound hydrochloride - Immunomart [immunomart.com]

- 16. mybiosource.com [mybiosource.com]

- 17. mdpi.com [mdpi.com]

- 18. Topical application of an irreversible small molecule inhibitor of lysyl oxidases ameliorates skin scarring and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. geneonline.com [geneonline.com]

- 20. medrxiv.org [medrxiv.org]

- 21. PXS Announces Encouraging Results from Phase 1c Scar Study - Syntara Limited (ASX:SNT) - Listcorp. [listcorp.com]

- 22. A randomized, double-blind, placebo-controlled phase 1 trial of the topical pan-lysyl oxidase inhibitor this compound in mature scars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. An in situ activity assay for lysyl oxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 25. sigmaaldrich.com [sigmaaldrich.com]

- 26. zmescience.com [zmescience.com]

PXS-6302 and Its Role in Modulating Collagen Deposition and Cross-Linking: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of PXS-6302, a topical pan-lysyl oxidase (LOX) inhibitor, and its significant role in the modulation of collagen deposition and cross-linking. This compound has demonstrated considerable potential in preclinical and clinical settings for the treatment of conditions characterized by excessive collagen accumulation, such as hypertrophic scars and fibrotic disorders. This document details the mechanism of action of this compound, summarizes key quantitative data from murine, porcine, and human studies, and provides comprehensive experimental protocols for the methodologies cited. Furthermore, signaling pathways and experimental workflows are visually represented through detailed diagrams to facilitate a deeper understanding of the scientific principles and practical applications of this novel therapeutic agent.

Introduction to this compound and Collagen Homeostasis

Collagen is the most abundant protein in the extracellular matrix (ECM), providing structural integrity and tensile strength to tissues. The process of collagen homeostasis involves a delicate balance between synthesis, deposition, and degradation. In pathological conditions such as fibrosis and excessive scarring, this balance is disrupted, leading to the overproduction and accumulation of collagen. A critical step in the maturation and stabilization of collagen fibrils is the enzymatic cross-linking of lysine and hydroxylysine residues, a reaction catalyzed by the lysyl oxidase (LOX) family of copper-dependent enzymes.

The LOX family consists of five isoforms (LOX and LOXL1-4) that play a pivotal role in the formation of covalent cross-links between collagen and elastin molecules.[1] This cross-linking process is essential for the mechanical stability of the ECM.[2] However, excessive LOX activity contributes to the pathological stiffness and reduced turnover of fibrotic tissue.

This compound is a potent, irreversible, topically administered small molecule inhibitor of all LOX family members (pan-LOX inhibitor).[3][4] Its mechanism of action involves the allylamine portion of the molecule binding irreversibly to the catalytic site of LOX enzymes, thereby preventing the oxidative deamination of lysine residues on collagen and elastin.[3][4] This inhibition of LOX activity leads to a reduction in collagen cross-linking and deposition, promoting ECM remodeling and a shift towards a more normal tissue architecture.[3][5]

Mechanism of Action: Inhibition of Lysyl Oxidase-Mediated Collagen Cross-Linking

The primary mechanism by which this compound exerts its effects is through the irreversible inhibition of the lysyl oxidase family of enzymes. The following diagram illustrates the collagen cross-linking pathway and the point of intervention by this compound.

As depicted, this compound directly inhibits the enzymatic activity of lysyl oxidase, preventing the conversion of lysine and hydroxylysine residues on collagen fibrils into reactive aldehydes. This disruption of the initial step in the cross-linking cascade leads to the formation of a more soluble and less stable collagen matrix, which is more amenable to degradation and remodeling.[5]

Quantitative Data on the Effects of this compound

The efficacy of this compound in reducing collagen deposition and cross-linking has been quantified in several preclinical and clinical studies. The following tables summarize the key findings.

Table 1: Effects of this compound in a Murine Excisional Injury Model

| Parameter | Treatment Group | Result | p-value |

| Hydroxyproline Content | 1.5% this compound vs. Control | Significantly reduced | p = 0.0073 |

| Immature Cross-links (HLNL) | 0.5% this compound vs. Control | Significantly reduced | p = 0.0284 |

| 1.5% this compound vs. Control | Significantly reduced | p = 0.0016 | |

| Mature Cross-links (PYD) | 0.5% this compound vs. Control | Significantly reduced | p = 0.0081 |

| 1.5% this compound vs. Control | Significantly reduced | p = 0.0006 | |

| Mature Cross-links (DPD) | 1.5% this compound vs. Control | Reduced | p = 0.0168 |

Data extracted from a study on topical treatment with this compound in a murine model of excision injury.[3] HLNL: hydroxylysinonorleucine; PYD: pyridinoline; DPD: deoxypyridinoline.

Table 2: Effects of this compound in a Porcine Excisional and Burn Injury Model

| Parameter | Treatment Group | Result | p-value |

| LOX Activity | 3% this compound vs. Control (Excisional) | Significantly inhibited | p = 0.0292 |

| Scar Appearance Score | 3% this compound vs. Control (Excisional) | Significantly improved | p = 0.0028 |

| 3% this compound vs. 0.5% this compound (Excisional) | Significantly improved | p = 0.0334 | |

| Scar Appearance Score | This compound vs. Placebo (Burn) | Significantly improved | p = 0.008 |

Data from a study evaluating topical this compound in porcine injury models.[5][6]

Table 3: Effects of this compound in a Phase 1 Clinical Trial on Mature Human Scars

| Parameter | Treatment Group | Result | p-value |

| Lysyl Oxidase Activity | This compound vs. Placebo | 66% inhibition | - |

| Hydroxyproline/Biopsy Weight | This compound vs. Placebo (at Day 90) | -38.1% ± 10.8% reduction | p < 0.001 |

| Total Protein/Biopsy Weight | This compound vs. Placebo (at Day 90) | -25.0% ± 6.91% reduction | p < 0.001 |

Data from a randomized, double-blind, placebo-controlled Phase 1 trial of topical this compound in mature scars.[7][8]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

Murine Excisional Wound Healing Model

This model is utilized to assess the efficacy of topical treatments on wound healing and scar formation in mice.

Protocol:

-

Animal Model: C57BL/6 or similar mouse strains are commonly used. Animals are housed under standard conditions with ad libitum access to food and water.

-

Anesthesia: Mice are anesthetized using isoflurane (2-3% for induction, 1-2% for maintenance) delivered in oxygen.

-

Wound Creation: The dorsal skin is shaved and sterilized. A full-thickness excisional wound is created using a 6-8 mm biopsy punch. The wound extends through the panniculus carnosus. To prevent wound contraction, a silicone splint may be sutured around the wound.

-

Treatment: A defined volume of this compound cream (e.g., 0.5%, 1.5%) or a vehicle control is applied topically to the wound bed daily or as per the study design.

-

Wound Analysis: Wound closure is monitored at regular intervals using digital photography and image analysis software (e.g., ImageJ) to calculate the wound area.

-

Tissue Harvesting: At the end of the study period (e.g., 14 or 28 days), animals are euthanized, and the entire scar tissue, including a margin of surrounding unwounded skin, is excised.

-

Sample Processing: The harvested tissue is divided for various analyses. A portion is fixed in formalin for histological processing (H&E and Masson's trichrome staining), while the remainder is snap-frozen in liquid nitrogen and stored at -80°C for biochemical analyses.

Porcine Burn and Excisional Wound Model

Due to the anatomical and physiological similarities between porcine and human skin, this model is highly relevant for preclinical testing of dermatological therapies.

Protocol:

-

Animal Model: Juvenile female domestic pigs (e.g., Landrace) are used.

-

Anesthesia: Anesthesia is induced and maintained with a combination of injectable and inhalational anesthetics under veterinary supervision.

-

Wound Creation:

-

Excisional Wounds: Multiple full-thickness excisional wounds (e.g., 2.5 x 2.5 cm) are created on the dorsum down to the level of the fascia.

-

Burn Wounds: Standardized deep partial-thickness or full-thickness burn wounds are created using a heated brass block or another controlled heat source.

-

-

Treatment: Wounds are treated topically with this compound cream (e.g., 3%) or a placebo control according to the study protocol (e.g., daily application).

-

Wound Assessment: Wounds are assessed regularly for re-epithelialization, contraction, and overall appearance. Standardized scar assessment scales are often used.

-

Tissue Biopsies: Punch biopsies are collected at various time points for histological and biochemical analysis.

-

Mechanical Testing: At the study endpoint, the tensile strength of the healed wounds can be measured using a tensiometer.

Hydroxyproline Assay

This colorimetric assay is a standard method for quantifying collagen content in tissue samples.

Protocol:

-

Sample Preparation: A known weight of frozen skin tissue is lyophilized and weighed to determine the dry weight.

-

Hydrolysis: The dried tissue is hydrolyzed in 6 M HCl at 110°C for 18-24 hours in a sealed tube.

-

Neutralization: The hydrolysate is neutralized with NaOH.

-

Oxidation: An aliquot of the neutralized hydrolysate is incubated with Chloramine-T solution to oxidize hydroxyproline.

-

Color Development: Ehrlich's reagent (containing p-dimethylaminobenzaldehyde) is added, and the mixture is incubated at 60-65°C to develop a colored product.

-

Measurement: The absorbance of the solution is measured at approximately 560 nm using a spectrophotometer.

-

Quantification: The hydroxyproline concentration is determined by comparison to a standard curve generated with known concentrations of pure hydroxyproline. Collagen content is then estimated based on the assumption that hydroxyproline constitutes approximately 13.5% of the total weight of collagen.

HPLC Analysis of Collagen Cross-links

High-performance liquid chromatography (HPLC) is used to separate and quantify the different types of collagen cross-links.

Protocol:

-

Sample Preparation: Tissue samples are reduced with sodium borohydride to stabilize the reducible cross-links.

-

Hydrolysis: The reduced samples are acid-hydrolyzed (e.g., 6 M HCl at 110°C for 24 hours).

-

Chromatography: The hydrolysate is analyzed by reverse-phase HPLC.

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., heptafluorobutyric acid) and an organic solvent (e.g., acetonitrile) is used for elution.

-

Detection: Cross-links are detected by their native fluorescence (e.g., excitation at 330 nm, emission at 390 nm for pyridinoline and deoxypyridinoline).

-

-

Quantification: The amount of each cross-link is quantified by comparing the peak area to that of external standards. Results are typically expressed as moles of cross-link per mole of collagen.

Signaling and Logical Relationships

The following diagram illustrates the logical flow of the scientific investigation into the effects of this compound.

Conclusion

This compound represents a promising therapeutic approach for the management of fibrotic conditions and excessive scarring by directly targeting a key enzymatic driver of ECM stiffening and accumulation. The preclinical and clinical data to date strongly support its mechanism of action in reducing collagen deposition and cross-linking. The detailed experimental protocols provided in this guide serve as a resource for researchers in the field to further investigate the potential of this compound and other LOX inhibitors. The continued development of such targeted therapies holds the potential to significantly improve clinical outcomes for patients with a range of fibroproliferative disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Exploring the Interplay between Polyphenols and Lysyl Oxidase Enzymes for Maintaining Extracellular Matrix Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lysyl Oxidase Activity Is Required for Ordered Collagen Fibrillogenesis by Tendon Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A porcine model of full-thickness burn, excision and skin autografting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Porcine wound models for skin substitution and burn treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A porcine model of full-thickness burn, excision and skin autografting - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

Pre-clinical Efficacy of PXS-6302: A Pan-Lysyl Oxidase Inhibitor for the Mitigation of Skin Scarring

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Excessive dermal scarring, subsequent to cutaneous injury or surgery, presents a significant clinical and psychological burden for which effective therapeutic interventions remain elusive. Pathological scarring, including hypertrophic and keloid scars, is characterized by the excessive deposition and aberrant cross-linking of extracellular matrix (ECM) components, primarily collagen. Lysyl oxidase (LOX) and LOX-like (LOXL) enzymes are key mediators of this process, catalyzing the covalent cross-linking of collagen and elastin fibers, which leads to increased tissue stiffness and the characteristic fibrotic nature of scars.[1][2][3][4][5][6] PXS-6302, a novel, topically administered, irreversible pan-lysyl oxidase inhibitor, has emerged as a promising therapeutic agent to ameliorate skin scarring.[1][7] This technical guide provides an in-depth overview of the pre-clinical research on this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways and experimental workflows.

Introduction: The Role of Lysyl Oxidases in Scar Formation

The formation of a scar is a natural consequence of the wound healing process. However, disruptions in the fine balance of ECM synthesis and degradation can lead to the development of pathological scars. Lysyl oxidases are a family of copper-dependent enzymes that play a pivotal role in the final stages of collagen and elastin maturation.[3] By oxidizing lysine and hydroxylysine residues in procollagen and tropoelastin, LOX enzymes initiate the formation of covalent cross-links that stabilize these fibers.[3] In fibrotic conditions such as excessive scarring, the expression and activity of LOX enzymes are often upregulated, leading to a dense and disorganized collagen network that is resistant to remodeling.[8] This increased cross-linking contributes to the stiffness, reduced pliability, and altered appearance of scar tissue.[2] this compound is a first-in-class topical inhibitor of LOX enzymes designed to modulate the scarring process by preventing excessive collagen cross-linking.[9][10]

Mechanism of Action of this compound

This compound is a small molecule, irreversible inhibitor of all lysyl oxidase family members.[2] Its mechanism of action involves the allylamine portion of the molecule binding covalently and irreversibly to the catalytic site of the LOX enzymes.[2] This effectively blocks their enzymatic activity, which can only be restored through the synthesis of new enzyme molecules.[2] By inhibiting LOX and LOXL enzymes, this compound prevents the excessive cross-linking of collagen fibers, a critical step in the formation and maintenance of scar tissue.[2][9] This leads to a reduction in collagen stability and promotes the remodeling of the ECM, shifting the balance towards a more normal skin architecture.[2][3]

Quantitative Pre-clinical Data

The pre-clinical evaluation of this compound has generated significant quantitative data supporting its efficacy in modulating scar formation. These findings are summarized in the tables below.

Table 1: In Vitro Enzyme Inhibition

| Target Enzyme | IC50 (μM) | Source |

| Bovine LOX | 3.7 | [7] |

| Recombinant Human LOXL1 | 3.4 | [7] |

| Recombinant Human LOXL2 | 0.4 | [7] |

| Recombinant Human LOXL3 | 1.5 | [7] |

| Recombinant Human LOXL4 | 0.3 | [7] |

Table 2: In Vivo Efficacy in Animal Models

| Animal Model | Treatment | Key Findings | Source |

| Murine Excision Injury | 0.5% and 1.5% this compound cream daily for 28 days | Dose-dependent reduction in hydroxyproline (collagen) content.[11] Significant reduction in immature (HLNL) and mature (PYD, DPD) collagen cross-links.[5][11] | [5][11] |

| Porcine Excision Injury | 0.5% and 3% this compound cream daily for 10-12 weeks | Significant inhibition of LOX activity in scar tissue.[11][12] Dose-dependent improvement in scar appearance as scored by blinded plastic surgeons.[3][11] No reduction in tissue strength.[1][7] | [1][3][7][11][12] |

| Porcine Burn Injury | This compound cream | Improved scar appearance and pliability.[3] Similar tissue strength compared to control.[3] | [3] |

| Murine Bleomycin-Induced Skin Fibrosis | This compound cream | Reduced skin fibrosis. | [8] |

Table 3: Human Phase 1c Study in Established Scars

| Parameter | Treatment Group (this compound) | Placebo Group | Source |

| LOX Activity Inhibition | Mean 66% reduction from baseline | No significant change | [2][9][10] |

| Collagen Content (Hydroxyproline) | 30% reduction vs placebo | - | [10] |

| Total Protein Concentration | Significant reduction compared to placebo | Significant increase from baseline | [2] |

| Vascularity (OCT) | Significant increase in vessel density at 3 months | - | [2][5] |

| ECM Composition (OCT Attenuation) | Significant increase, suggesting normalization of ECM | - | [2][5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the pre-clinical assessment of this compound.

In Vitro Lysyl Oxidase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various LOX family enzymes.

-

Methodology:

-

Recombinant human LOX and LOXL enzymes or bovine aortic LOX were used.

-

Enzyme activity was measured using a fluorometric assay that detects the hydrogen peroxide produced during the oxidative deamination of a substrate (e.g., 1,5-diaminopentane).

-

This compound was serially diluted and pre-incubated with the enzymes for a defined period.

-

The reaction was initiated by the addition of the substrate.

-

Fluorescence was measured over time using a plate reader.

-

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Murine Full-Thickness Excisional Wound Model

-

Objective: To evaluate the effect of topical this compound on collagen deposition and cross-linking in a murine model of scarring.

-

Methodology:

-

Animal Model: Female mice (strain not specified in snippets).

-

Wound Creation: A full-thickness excisional wound of approximately 1.1 cm² was created on the dorsal skin under anesthesia.[11]

-

Treatment: Commencing on day 2 post-injury, mice received daily topical application of a placebo cream or this compound cream (0.5% or 1.5% in an oil-in-water base) for 28 days.[7][11]

-

Tissue Harvesting: At the end of the treatment period, animals were euthanized, and the scar tissue was harvested for analysis.

-

Analysis:

-

Hydroxyproline Assay: To quantify total collagen content.

-

Collagen Cross-link Analysis: To measure the levels of immature (dihydroxylysinonorleucine - DHLNL, hydroxylysinonorleucine - HLNL) and mature (pyridinoline - PYD, deoxypyridinoline - DPD) cross-links using high-performance liquid chromatography (HPLC).[5][11]

-

-

Porcine Excisional and Burn Injury Models

-

Objective: To assess the efficacy of this compound in a skin model that more closely resembles human physiology.

-

Methodology:

-

Injury Creation:

-

Excisional Wounds: Multiple full-thickness excisions (10 cm²) were created on the backs of the pigs.[11]

-

Burn Wounds: Standardized burn injuries were created.

-

-

Treatment: Daily topical application of this compound cream (0.5%, 1.5%, or 3%) or placebo for up to 12 weeks.[7]

-

Assessment:

-

Scar Appearance: Scars were independently and blindly scored by plastic surgeons on a scale of 1-10 (poor to good).[11][12]

-

LOX Activity: Measured in scar tissue biopsies 24 hours after the final dose.[11][12]

-

Biomechanical Testing: Tensile strength and Young's modulus of the scar tissue were measured to assess tissue strength and pliability.[12]

-

Conclusion and Future Directions

The pre-clinical data for this compound provide a strong rationale for its continued development as a topical treatment for skin scarring. The compound has demonstrated potent, irreversible inhibition of all lysyl oxidase family members, leading to a significant reduction in collagen deposition and cross-linking in relevant animal models.[1][7][11] These findings have been further substantiated in a Phase 1c clinical trial, which showed that this compound was well-tolerated and resulted in a marked reduction in LOX activity and collagen content in established human scars.[9][10][13] The observed changes in the extracellular matrix, as measured by optical coherence tomography, suggest that this compound can promote the remodeling of scar tissue towards a more normal skin architecture.[2][5]

Future research will likely focus on optimizing dosing regimens, evaluating the efficacy of this compound in preventing scar formation in acute wounds, and its potential application in other fibrotic skin conditions.[3][9] The promising results from the initial clinical studies have paved the way for larger Phase 2 trials to definitively establish the clinical benefit of this compound in improving the appearance and physical characteristics of scars.[6] The SATELLITE study, a Phase 1c clinical trial investigating this compound for the treatment of keloid scars, is currently underway.[14]

References

- 1. Topical application of an irreversible small molecule inhibitor of lysyl oxidases ameliorates skin scarring and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medrxiv.org [medrxiv.org]

- 3. | Bioshares [bioshares.com.au]

- 4. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 5. researchgate.net [researchgate.net]

- 6. A randomized, double-blind, placebo-controlled phase 1 trial of the topical pan-lysyl oxidase inhibitor this compound in mature scars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. umbrellalabs.is [umbrellalabs.is]

- 9. Pharmaxis reports positive results from trial of PXS‐6302 - Biotech [biotechdispatch.com.au]

- 10. PXS Announces Encouraging Results from Phase 1c Scar Study - Syntara Limited (ASX:SNT) - Listcorp. [listcorp.com]

- 11. Topical application of an irreversible small molecule inhibitor of lysyl oxidases ameliorates skin scarring and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. syntaratx.com.au [syntaratx.com.au]

- 14. syntaratx.com.au [syntaratx.com.au]

Investigating PXS-6302 in Murine Models of Fibrosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) components, represents a significant pathological feature in a multitude of chronic diseases. A key enzyme family implicated in the progression of fibrosis is the lysyl oxidase (LOX) family, which catalyzes the cross-linking of collagen and elastin, leading to tissue stiffening and scar formation.[1][2] PXS-6302 is a novel, topically applied, irreversible small molecule inhibitor of all lysyl oxidase family members.[3][4] Its potential as an anti-fibrotic agent has been explored in several murine models, demonstrating promising results in reducing collagen deposition and improving tissue architecture. This technical guide provides an in-depth overview of the investigation of this compound in murine models of fibrosis, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and experimental workflows.

Mechanism of Action: Inhibition of Lysyl Oxidase

This compound is designed for topical application and readily penetrates the skin.[5][6] It acts as an irreversible inhibitor of the lysyl oxidase (LOX) and lysyl oxidase-like (LOXL) enzymes.[3] These enzymes are crucial for the final step in collagen maturation, where they catalyze the oxidative deamination of lysine and hydroxylysine residues in collagen and elastin. This process forms reactive aldehydes that spontaneously condense to form covalent cross-links, stabilizing the ECM and contributing to the stiffness and insolubility of fibrotic tissue.[2] By irreversibly binding to the catalytic site of LOX enzymes, this compound effectively blocks this cross-linking process.[3][7] This inhibition is thought to shift the balance from a stable, cross-linked collagen matrix to a more soluble form, allowing for natural degradation and remodeling of the fibrotic tissue back towards a more normal skin architecture.[2]

Efficacy of this compound in Murine Models of Skin Fibrosis

The anti-fibrotic potential of this compound has been evaluated in two key murine models: bleomycin-induced skin fibrosis and a full-thickness excision injury model.

Bleomycin-Induced Skin Fibrosis

This model mimics the fibrotic conditions observed in diseases like scleroderma. Topical application of a 1.5% this compound cream has been shown to significantly reduce the hallmarks of fibrosis.

Table 1: Effects of Topical 1.5% this compound in Bleomycin-Induced Murine Skin Fibrosis

| Parameter | Outcome | Significance (p-value) |

| LOX Activity | Significantly Inhibited | p = 0.001[4][8] |

| Hydroxyproline Content | Reduced | p = 0.048[4][8] |

| Immature DHLNL Crosslinks | Reduced | p < 0.0001[4][8] |

| Immature HLNL Crosslinks | Reduced | p < 0.0001[4][8] |

| Dermal Thickness | Reduced | p = 0.0013 (vs. vehicle)[4][8] |

| Composite Skin Score | Reduced | p = 0.0114[4][8] |

| Collagen I Staining | Reduced | p = 0.0006[4][8] |

| LOX Positive Staining | Reduced | p < 0.0001[4][8] |

Murine Excisional Injury Model

This model assesses the effect of this compound on scar formation following a surgical wound. Daily topical application of this compound cream for 28 days demonstrated a dose-dependent reduction in collagen deposition and cross-linking.

Table 2: Effects of Topical this compound in a Murine Excisional Injury Model (28 Days)

| Parameter | 0.5% this compound | 1.5% this compound | Significance (p-value vs. Control) |

| Hydroxyproline | Trend towards reduction | Significantly Reduced | p = 0.0073[7][8] |

| Immature DHLNL Crosslinks | Trend towards reduction | Trend towards reduction | Not significant[7][8] |

| Immature HLNL Crosslinks | Significantly Reduced | Significantly Reduced | p = 0.0284, p = 0.0016[7][8] |

| Mature PYD Crosslinks | Significantly Reduced | Significantly Reduced | p = 0.0081, p = 0.0006[7][8] |

| Mature DPD Crosslinks | Trend towards reduction | Significantly Reduced | p = 0.0168[7][8] |

Experimental Protocols

Bleomycin-Induced Skin Fibrosis Model

-

Induction of Fibrosis: Mice receive daily subcutaneous injections of bleomycin into a defined area of the back for a specified period to induce fibrosis.

-

Treatment: A control group receives a vehicle cream, while the treatment group receives a topical cream containing this compound (e.g., 1.5% concentration). The creams are applied daily to the bleomycin-treated skin area. A naive group that does not receive bleomycin is also included.[4][8]

-

Duration: The treatment is carried out for a predefined period, for instance, 28 days.

-

Tissue Collection and Analysis: At the end of the study, mice are euthanized, and skin biopsies are collected from the treated area.

-

Endpoint Analysis:

-

Histology: Skin sections are stained (e.g., with Masson's trichrome) to assess dermal thickness and collagen deposition.

-

Biochemical Assays: Skin samples are analyzed for hydroxyproline content as a measure of total collagen.

-

Cross-link Analysis: High-performance liquid chromatography (HPLC) is used to quantify mature and immature collagen cross-links.

-

Enzyme Activity Assays: LOX activity in the skin is measured.

-

Immunohistochemistry: Staining for Collagen I and LOX is performed to visualize their expression and localization.[4][8]

-

Murine Excisional Injury Model

-

Wound Creation: A full-thickness excisional wound is created on the dorsum of the mice using a biopsy punch.

-

Treatment: Immediately following the injury, daily topical treatment with a vehicle cream or this compound cream (at varying concentrations, e.g., 0.5% and 1.5%) is initiated.[7][8]

-

Duration: The treatment continues for the duration of the healing phase, typically 28 days.[8]

-

Tissue Collection: At the end of the treatment period, the scar tissue is harvested.

-

Endpoint Analysis:

Conclusion

The preclinical data from murine models strongly support the potential of this compound as a topical anti-fibrotic agent. Its ability to effectively inhibit lysyl oxidase activity, thereby reducing collagen deposition and cross-linking, has been consistently demonstrated in both chemically induced fibrosis and excisional wound healing models.[1][8] These findings provide a solid foundation for the continued investigation of this compound in clinical settings for the treatment of skin scarring and potentially other fibrotic conditions. The detailed methodologies and quantitative outcomes presented in this guide offer a valuable resource for researchers and drug development professionals working in the field of fibrosis.

References

- 1. Topical application of an irreversible small molecule inhibitor of lysyl oxidases ameliorates skin scarring and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. | Bioshares [bioshares.com.au]

- 3. medrxiv.org [medrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. umbrellalabs.is [umbrellalabs.is]

- 7. researchgate.net [researchgate.net]

- 8. Topical application of an irreversible small molecule inhibitor of lysyl oxidases ameliorates skin scarring and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PXS-6302 in Extracellular Matrix Remodeling: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

PXS-6302 is a novel, topically applied, irreversible pan-lysyl oxidase (pan-LOX) inhibitor currently under investigation for its therapeutic potential in fibrotic skin conditions, such as scarring.[1] The lysyl oxidase family of enzymes plays a crucial role in the cross-linking of collagen and elastin, the primary structural components of the extracellular matrix (ECM).[1][2] In pathological states like hypertrophic scarring and keloids, dysregulation of LOX activity leads to excessive collagen deposition and cross-linking, resulting in tissue stiffness and disfigurement.[3][4] this compound is designed to penetrate the skin and inhibit LOX enzymes, thereby modulating the ECM by preventing the formation of stable collagen cross-links, leading to a remodeling of the scar tissue.[3][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound, summarizes key preclinical and clinical data, and details the experimental protocols used to evaluate its efficacy.

Mechanism of Action: Inhibition of Lysyl Oxidase

This compound is a small molecule, irreversible inhibitor of the lysyl oxidase family of enzymes, including LOX and LOXL1-4.[6][7] These copper-dependent enzymes are critical for the covalent cross-linking of collagen and elastin fibers in the ECM.[1][2] The process begins with the enzymatic deamination of lysine and hydroxylysine residues on procollagen and tropoelastin molecules, forming reactive aldehydes. These aldehydes then spontaneously condense to form intra- and intermolecular cross-links, which are essential for the tensile strength and stability of the ECM.

In fibrotic conditions, the upregulation of LOX activity contributes to the excessive accumulation and cross-linking of collagen, leading to the formation of stiff, inflexible scar tissue.[4] this compound, when applied topically, penetrates the skin and binds to the active site of LOX enzymes, irreversibly inhibiting their function.[3][8] This inhibition prevents the initial step of collagen cross-linking, leading to the deposition of more soluble, less cross-linked collagen that is more amenable to remodeling by natural enzymatic processes.

References

- 1. Pharmaxis reports positive results from trial of PXS‐6302 - Biotech [biotechdispatch.com.au]

- 2. A randomized, double-blind, placebo-controlled phase 1 trial of the topical pan-lysyl oxidase inhibitor this compound in mature scars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Topical application of an irreversible small molecule inhibitor of lysyl oxidases ameliorates skin scarring and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. proactiveinvestors.com.au [proactiveinvestors.com.au]

- 5. medrxiv.org [medrxiv.org]

- 6. This compound hydrochloride | pan-LOX inhibitor | Probechem Biochemicals [probechem.com]

- 7. umbrellalabs.is [umbrellalabs.is]

- 8. researchgate.net [researchgate.net]

The Discovery and Characterization of PXS-6302: A Pan-Lysyl Oxidase Inhibitor for Fibrotic Scarring

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PXS-6302 is a novel, topically administered, irreversible pan-lysyl oxidase (LOX) inhibitor developed by Pharmaxis for the treatment of skin scarring.[1] By targeting the final enzymatic step in collagen cross-linking, this compound aims to remodel the extracellular matrix (ECM) of scar tissue, reducing its stiffness and improving its appearance.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical characterization, and clinical development of this compound, presenting key data in a structured format and detailing the experimental methodologies employed.

Introduction: The Challenge of Skin Scarring and the Role of Lysyl Oxidase

Skin scarring following injury, burns, or surgery is a major clinical challenge, often leading to functional impairment, cosmetic disfigurement, and psychological distress.[2] The pathological basis of hypertrophic and keloid scars lies in the excessive deposition and aberrant organization of the extracellular matrix, primarily composed of collagen.[3] Lysyl oxidases are a family of copper-dependent enzymes (LOX and LOXL1-4) that play a pivotal role in the formation and stabilization of the ECM.[4] They catalyze the oxidative deamination of lysine and hydroxylysine residues on collagen and elastin, initiating the formation of covalent cross-links that are essential for the tensile strength and stability of connective tissues.[4][5] In scar tissue, the expression and activity of LOX enzymes are significantly upregulated, leading to excessive collagen cross-linking, increased tissue stiffness, and the characteristic fibrotic nature of scars.[6]

This compound was developed as a first-in-class, irreversible inhibitor of all LOX family members (a pan-LOX inhibitor) to directly target this pathological process.[4] The rationale is that by inhibiting LOX activity, this compound can reduce collagen cross-linking, thereby promoting the remodeling of scar tissue to more closely resemble the architecture of normal skin.[7]

Mechanism of Action of this compound

This compound is a small molecule designed for topical delivery that acts as an irreversible inhibitor of the entire lysyl oxidase enzyme family.[8] Its mechanism involves the allylamine portion of the molecule binding rapidly and irreversibly to the catalytic site of the LOX enzymes.[5] This covalent modification effectively blocks the enzyme's ability to catalyze the cross-linking of collagen and elastin fibers.[5] The inhibition is irreversible, meaning that restoration of enzymatic activity requires the synthesis of new enzyme molecules.[9]

Signaling Pathway: Lysyl Oxidase-Mediated Collagen Cross-linking

The following diagram illustrates the role of lysyl oxidase in collagen cross-linking and the point of intervention for this compound.

Caption: Mechanism of this compound in inhibiting LOX-mediated collagen cross-linking.

Preclinical Characterization of this compound

The preclinical development of this compound involved a series of in vitro and in vivo studies to establish its inhibitory activity, skin penetration, and efficacy in animal models of skin fibrosis and scarring.

In Vitro Enzyme Inhibition

The inhibitory potency of this compound against various lysyl oxidase enzymes was determined using an Amplex Red oxidation assay. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Enzyme Target | IC50 (μM) |

| Bovine LOX | 3.7[8] |

| Recombinant Human LOXL1 | 3.4[8] |

| Recombinant Human LOXL2 | 0.4[8] |

| Recombinant Human LOXL3 | 1.5[8] |

| Recombinant Human LOXL4 | 0.3[8] |

| Table 1: In Vitro Inhibitory Activity of this compound against Lysyl Oxidase Enzymes |

Skin Penetration Studies

The ability of this compound to penetrate the skin is crucial for its topical application. This was assessed using in vitro and ex vivo models.

| Experimental Model | Key Findings |

| Parallel Artificial Membrane Permeability Assay (PAMPA) | Demonstrated high permeability.[10] |

| Ex vivo Human Skin | After application of a 3% cream, the concentration of this compound in the receptor chamber increased 10-fold between 2 and 6 hours, with a further 10-fold increase over the next 14 hours.[10] |

| Table 2: Skin Penetration Data for this compound |

In Vivo Efficacy in Animal Models

The efficacy of this compound in reducing fibrosis and improving scar appearance was evaluated in murine and porcine models.

| Animal Model | Treatment Regimen | Key Outcomes |

| Murine Model of Injury and Fibrosis | 1.5% this compound cream applied once daily for 28 days.[8] | Reduced collagen deposition and cross-linking.[1][8] |

| Porcine Excisional and Burn Injury Models | 0.5%, 1.5%, or 3% this compound cream applied once daily for 12 weeks.[8] | Significantly improved scar appearance without reducing tissue strength.[1][8] |

| Table 3: Summary of In Vivo Efficacy Studies of this compound |

Experimental Protocols

-

Recombinant human LOX enzymes or bovine aortic LOX are used as the enzyme source.

-

This compound is serially diluted to a range of concentrations.

-

The enzyme and inhibitor are pre-incubated.

-

The reaction is initiated by adding a reaction mixture containing Amplex Red reagent, horseradish peroxidase, and a suitable amine substrate (e.g., putrescine).

-

The production of hydrogen peroxide, a byproduct of the LOX reaction, is coupled to the oxidation of Amplex Red to the fluorescent product resorufin.

-

Fluorescence is measured over time, and the rate of reaction is calculated.

-

IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.[11]

-

Full-thickness human skin is mounted in a Franz diffusion cell, separating a donor and a receptor chamber.

-

A cream formulation of this compound is applied to the epidermal side (donor chamber).

-

The receptor chamber is filled with a physiological buffer.

-

At various time points, samples are taken from the receptor chamber.

-

The concentration of this compound in the samples is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).[10]

Clinical Development of this compound

This compound has undergone a Phase 1c clinical trial (SOLARIA 2) to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in adult patients with established skin scars.[4][12]

Phase 1c Clinical Trial Design

The study was a randomized, double-blind, placebo-controlled trial conducted at a single center.[9]

| Parameter | Description |

| Trial Registration | ACTRN12621001545853[9] |

| Participants | 42 adult patients with scars older than one year and at least 10 cm² in size.[3][13] |

| Intervention | Topical application of this compound (2% cream) or placebo.[2] |

| Dosing Regimen | Three times a week for three months.[12][13] |

| Primary Endpoint | Safety and tolerability.[13] |

| Secondary Endpoints | Pharmacokinetics, pharmacodynamics (LOX enzyme inhibition), and changes in scar composition (hydroxyproline and total protein).[3][13] |

| Exploratory Endpoints | Visual and physical assessment of scars (e.g., Patient and Observer Scar Assessment Scale - POSAS).[13] |

| Table 4: Overview of the this compound Phase 1c Clinical Trial |

Clinical Trial Results

The Phase 1c trial of this compound met its primary and key secondary endpoints.

| Outcome Measure | Result |

| Safety and Tolerability | This compound was well-tolerated with a good safety profile. No serious adverse events were reported. Some patients experienced localized redness and itching, which resolved upon cessation of treatment.[4][13] |

| LOX Enzyme Inhibition | A mean reduction of 66% in LOX activity in skin biopsies taken two days after the last dose compared to baseline and placebo (p<0.001).[12][13] |

| Collagen Content (Hydroxyproline) | A significant reduction in hydroxyproline concentration in the this compound treated group compared to placebo.[14] Specifically, a 30% reduction versus placebo was reported.[3] |

| Total Protein Concentration | Significantly reduced in the this compound treatment group compared to placebo.[14] |

| Pharmacokinetics | This compound was absorbed into the scar tissue with very low to negligible levels detected in the plasma, indicating minimal systemic exposure.[9] |

| Scar Appearance (POSAS) | No significant differences were observed between the active and placebo groups after three months of treatment.[3][13] |

| Optical Coherence Tomography (OCT) | Increased microvessel density and tissue attenuation, suggesting ECM remodeling towards a more normal skin architecture in the this compound treated group.[2][14] |

| Table 5: Key Results from the this compound Phase 1c Clinical Trial |

Experimental Workflows in the Clinical Trial

The following diagram outlines the general workflow for a patient participating in the this compound Phase 1c clinical trial.

References

- 1. anzctr.org.au [anzctr.org.au]

- 2. A randomized, double-blind, placebo-controlled phase 1 trial of the topical pan-lysyl oxidase inhibitor this compound in mature scars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PXS Announces Encouraging Results from Phase 1c Scar Study - Syntara Limited (ASX:SNT) - Listcorp. [listcorp.com]

- 4. Lysyl Oxidase Activity Is Required for Ordered Collagen Fibrillogenesis by Tendon Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medrxiv.org [medrxiv.org]

- 7. Topical application of an irreversible small molecule inhibitor of lysyl oxidases ameliorates skin scarring and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lysyl oxidase-mediated intermolecular crosslinks fine-tune collagen I molecular dynamics and regulate cell-matrix interactions through focal adhesions | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]

- 9. medrxiv.org [medrxiv.org]

- 10. umbrellalabs.is [umbrellalabs.is]

- 11. researchgate.net [researchgate.net]

- 12. Pharmaxis reports positive results from trial of PXS‐6302 - Biotech [biotechdispatch.com.au]

- 13. Open Access: Phase 1 Trial of this compound for Mature Scars Published - Fiona Wood Foundation [fionawoodfoundation.org.au]

- 14. researchgate.net [researchgate.net]

PXS-6302 for the Treatment of Hypertrophic Scars: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypertrophic scars represent a significant clinical challenge, characterized by excessive collagen deposition and cross-linking, leading to functional and aesthetic impairment. PXS-6302, a first-in-class, topically applied pan-lysyl oxidase (LOX) inhibitor, offers a novel therapeutic approach by directly targeting the enzymatic drivers of scar formation and maintenance. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical data, and clinical findings from a Phase 1c trial. Detailed experimental protocols and quantitative data are presented to offer a thorough understanding of the current state of this compound research for drug development professionals and scientists in the field of fibrosis and dermatology.

Introduction

Scars are a natural consequence of the wound healing process. However, aberrant healing can lead to the formation of hypertrophic or keloid scars, which are characterized by excessive deposition of extracellular matrix (ECM), particularly collagen. The appearance and physical properties of these scars can cause significant psychological distress and functional limitations.[1][2]

The lysyl oxidase (LOX) family of enzymes plays a crucial role in the final stage of collagen and elastin synthesis, catalyzing the cross-linking of these fibers.[3][4] This cross-linking is essential for the stability and tensile strength of the ECM. In fibrotic conditions such as hypertrophic scarring, the expression and activity of LOX enzymes are often upregulated, leading to a dense and disorganized collagen network that is the hallmark of scar tissue.[3]

This compound is a small molecule, irreversible inhibitor of all lysyl oxidase family members (a pan-LOX inhibitor) designed for topical administration.[1][5][6] By inhibiting LOX activity, this compound aims to reduce collagen cross-linking, thereby modulating the structure and properties of scar tissue.[3] This approach has the potential to not only prevent the formation of new scars but also to remodel and improve the appearance of established scars.[3]

Mechanism of Action

This compound is an allylamine-containing small molecule that acts as an irreversible, mechanism-based inhibitor of the LOX family of enzymes.[1][5] Upon enzymatic processing, the allylamine moiety of this compound binds covalently and irreversibly to the active site of the LOX enzyme, effectively inactivating it.[1][5] This prevents the oxidative deamination of lysine and hydroxylysine residues on collagen and elastin precursors, which is the initial step in the formation of covalent cross-links. The inhibition of LOX enzymes by this compound leads to a reduction in collagen cross-linking and deposition, which in turn is hypothesized to normalize collagen assembly and reduce the stiffness and fibrotic nature of scar tissue.[3][7]

Preclinical Studies

The efficacy of this compound has been evaluated in various preclinical models, including in vitro, murine, and porcine models of skin scarring and fibrosis.

In Vitro and Ex Vivo Studies

Initial studies demonstrated that this compound readily penetrates human skin.[3] An ex vivo experiment using a Franz diffusion cell showed a significant increase in the concentration of this compound in the receptor chamber over 24 hours after application of a 3% cream to the epidermal surface, indicating good skin penetration.[8]

Murine Models of Skin Fibrosis and Injury

In a bleomycin-induced skin fibrosis model in mice, topical application of this compound successfully reduced skin fibrosis.[8] In a full-thickness excision injury model in mice, daily application of this compound cream for 28 days post-injury resulted in a dose-dependent reduction in hydroxyproline concentration, a marker for collagen deposition.[9] Furthermore, both mature and immature collagen cross-links were dose-dependently diminished.[9]

Porcine Models of Excisional and Burn Injury

Porcine models are highly relevant for studying skin scarring due to the anatomical and physiological similarities to human skin. In a porcine model of excision injury, daily topical treatment with this compound for 10 weeks resulted in a dose-dependent improvement in scar appearance as assessed by blinded plastic surgeons.[3] A 3% this compound formulation showed a statistically significant improvement in scar scores compared to both vehicle control and a 0.5% formulation.[1] LOX activity in the scar tissue was significantly inhibited 24 hours after the final application.[1]

In a porcine burn model, treatment with this compound also led to a significant improvement in scar appearance compared to a placebo-treated control.[1] The treated scars also exhibited slightly better pliability and similar tissue strength to the control group.[3]

Preclinical Data Summary

| Model | Treatment | Key Findings | Reference |

| Murine Excision Injury | This compound cream (0.5% and 1.5%) daily for 28 days | Dose-dependent reduction in hydroxyproline (collagen). Dose-dependent reduction in mature and immature collagen cross-links. | [9] |

| Porcine Excision Injury | This compound cream (0.5% and 3%) daily for 10 weeks | Significant inhibition of LOX activity. Significant improvement in scar appearance scores (3% vs. control). | [1] |

| Porcine Burn Injury | This compound cream | Significant improvement in scar appearance. Slightly improved pliability with similar tissue strength. | [1][3] |

Clinical Development: Phase 1c Trial (SOLARIA2)

A Phase 1c, single-center, randomized, double-blind, placebo-controlled study was conducted to evaluate the safety, tolerability, and biomarker effects of this compound in adult patients with established scars.[10][11]

Study Design and Methodology